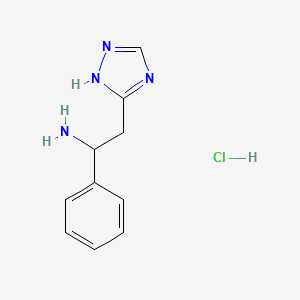

1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Descripción general

Descripción

1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4 and its molecular weight is 224.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety are known to affect a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 22469 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Actividad Biológica

1-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS No. 1607291-00-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : CHClN

Molecular Weight : 224.69 g/mol

IUPAC Name : 2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride

Appearance : White powder

The biological activity of this compound is largely attributed to its interaction with various biological targets. Triazole derivatives are known for their ability to inhibit enzymes and receptors related to several diseases, including cancer and fungal infections.

Key Mechanisms:

- Inhibition of Enzymes : Triazole compounds often inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones.

- Antimicrobial Activity : Some studies suggest that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that the compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against:

- Bacteria : In vitro studies report minimum inhibitory concentration (MIC) values indicating potent activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent research highlights its potential as an anticancer agent:

- Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been investigated for its potential pharmacological effects:

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit antifungal properties. For instance, studies have shown that triazoles can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism suggests that this compound could be effective against various fungal infections .

Anticancer Potential

The compound's ability to interact with biological systems has led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . Further research is needed to establish its efficacy and safety in clinical settings.

Plant Growth Regulation

Recent studies have explored the use of triazole compounds as plant growth regulators. These compounds can modulate plant hormone levels, potentially enhancing growth and resistance to environmental stressors. The application of this compound in agriculture could lead to improved crop yields and resilience against pathogens .

Pest Control

Due to its biological activity, there is potential for this compound to act as a biopesticide. Research into its effects on pest populations may reveal its utility in integrated pest management strategies, reducing reliance on synthetic pesticides while maintaining crop health .

Synthesis of Novel Materials

The unique structure of this compound allows for its use as a building block in the synthesis of novel materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Coordination Chemistry

This compound can also serve as a ligand in coordination chemistry. Its ability to form complexes with various metal ions opens avenues for developing new catalysts or materials with specific electronic or optical properties .

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-9(6-10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTREJTURHQEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.